molecular formula C31H25Br2N3O7S B15018220 2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-dibromo-6-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B15018220
M. Wt: 743.4 g/mol
InChI Key: HSFZTFLOKHKUHG-SLRZEBNHSA-N
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Description

2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features multiple functional groups, including bromine atoms, phenylformamido, thiophene, and trimethoxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multi-step organic reactions. The process may start with the bromination of a suitable aromatic precursor to introduce the bromine atoms at the 2 and 4 positions. Subsequent steps may involve the formation of the phenylformamido and thiophene groups through amide bond formation and thiophene ring construction, respectively. The final step would likely involve esterification to attach the trimethoxybenzoate moiety.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up from laboratory synthesis to industrial production also necessitates considerations of cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions may introduce new functional groups in place of the bromine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl benzoate
  • 2,4-Dibromo-6-[(E)-{[(2E)-2-(phenylformamido)-3-(thiophen-2-yl)prop-2-enamido]imino}methyl]phenyl 4-methoxybenzoate

Uniqueness

The uniqueness of 2,4-DIBROMO-6-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C31H25Br2N3O7S

Molecular Weight

743.4 g/mol

IUPAC Name

[2-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]-4,6-dibromophenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C31H25Br2N3O7S/c1-40-25-13-19(14-26(41-2)28(25)42-3)31(39)43-27-20(12-21(32)15-23(27)33)17-34-36-30(38)24(16-22-10-7-11-44-22)35-29(37)18-8-5-4-6-9-18/h4-17H,1-3H3,(H,35,37)(H,36,38)/b24-16+,34-17+

InChI Key

HSFZTFLOKHKUHG-SLRZEBNHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)/C(=C\C3=CC=CS3)/NC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C(=CC3=CC=CS3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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